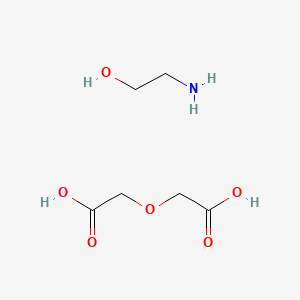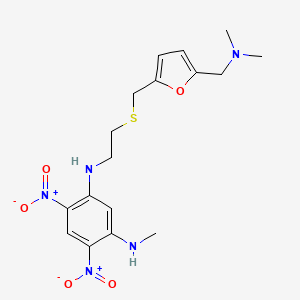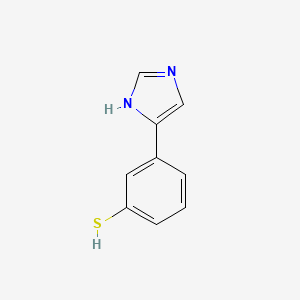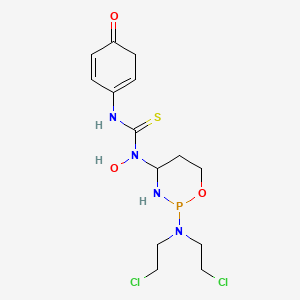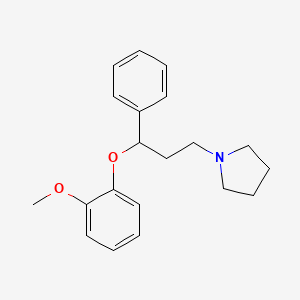
1-(3-(2-Methoxyphenoxy)-3-phenylpropyl)pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-(2-Methoxyphenoxy)-3-phenylpropyl)pyrrolidine is a complex organic compound featuring a pyrrolidine ring attached to a phenylpropyl chain, which is further substituted with a methoxyphenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(2-Methoxyphenoxy)-3-phenylpropyl)pyrrolidine typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction where a pyrrolidine derivative reacts with a halogenated phenylpropyl compound. The reaction conditions often include the use of polar aprotic solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) to facilitate the substitution process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-(3-(2-Methoxyphenoxy)-3-phenylpropyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group under the influence of oxidizing agents like potassium permanganate (KMnO4).
Reduction: The phenyl ring can be hydrogenated to form a cyclohexyl ring using catalysts like palladium on carbon (Pd/C).
Substitution: The pyrrolidine ring can participate in nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.
Common Reagents and Conditions:
Oxidation: KMnO4 in an aqueous medium.
Reduction: Hydrogen gas (H2) with Pd/C catalyst.
Substitution: Alkyl halides in the presence of a base like K2CO3.
Major Products:
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of cyclohexyl derivatives.
Substitution: Formation of N-alkylated pyrrolidine derivatives.
Scientific Research Applications
1-(3-(2-Methoxyphenoxy)-3-phenylpropyl)pyrrolidine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential use as an analgesic or anti-inflammatory agent.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(3-(2-Methoxyphenoxy)-3-phenylpropyl)pyrrolidine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity. For instance, it may act as an agonist or antagonist at certain neurotransmitter receptors, modulating signal transduction pathways. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Pyrrolidine: A simpler analog with a five-membered nitrogen-containing ring.
Pyrrolidinone: A lactam derivative with a similar ring structure but different functional groups.
Thiazolidine: A sulfur-containing analog with distinct pharmacological properties
Uniqueness: 1-(3-(2-Methoxyphenoxy)-3-phenylpropyl)pyrrolidine stands out due to its unique combination of a pyrrolidine ring with a methoxyphenoxy-phenylpropyl chain. This structural complexity imparts specific chemical reactivity and potential biological activity that is not observed in simpler analogs .
Properties
CAS No. |
157846-76-9 |
|---|---|
Molecular Formula |
C20H25NO2 |
Molecular Weight |
311.4 g/mol |
IUPAC Name |
1-[3-(2-methoxyphenoxy)-3-phenylpropyl]pyrrolidine |
InChI |
InChI=1S/C20H25NO2/c1-22-19-11-5-6-12-20(19)23-18(17-9-3-2-4-10-17)13-16-21-14-7-8-15-21/h2-6,9-12,18H,7-8,13-16H2,1H3 |
InChI Key |
ROEJWYIKADLOTE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1OC(CCN2CCCC2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



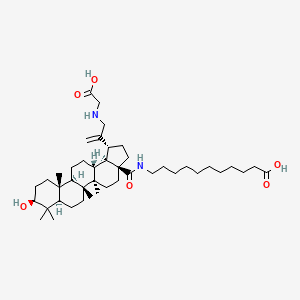

![1-[2-[[5-(4-chlorophenyl)-1H-pyrazol-3-yl]oxy]ethyl]piperidine;(2R,3R)-2,3-dihydroxybutanedioic acid](/img/structure/B12700830.png)
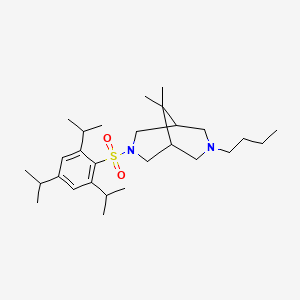
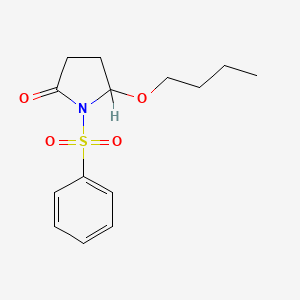
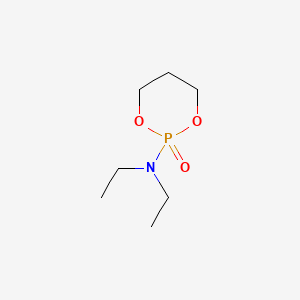
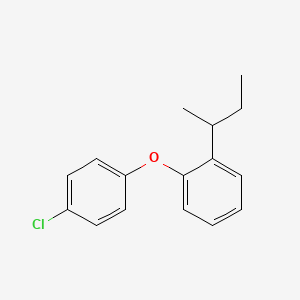
![7-[3-(butan-2-ylamino)-2-hydroxypropoxy]-4H-1,4-benzothiazin-3-one;oxalic acid](/img/structure/B12700846.png)
